2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide
Description
Properties
IUPAC Name |
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h4H,2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJWWVOKRBBWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NCCS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656748 | |
| Record name | 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438479-68-6 | |
| Record name | 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide typically involves the reaction of 2-aminothiazole with 2-chloropropanoyl chloride in the presence of a base such as
Biological Activity
2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by various studies and data.
- Molecular Formula : C₆H₉ClN₂OS
- Molecular Weight : 192.67 g/mol
- CAS Number : 438479-68-6
Antibacterial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties. The compound this compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
The presence of electron-donating and withdrawing groups significantly influences the antibacterial activity of thiazole derivatives, suggesting a structure-activity relationship (SAR) where modifications can enhance efficacy against specific strains .
Antifungal Activity
In addition to its antibacterial properties, the compound also shows antifungal activity:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These results indicate that modifications in the thiazole structure can lead to enhanced antifungal properties, which is critical in developing new therapeutic agents against resistant fungal strains .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer potential. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| Human glioblastoma U251 | <10 |
| Human melanoma WM793 | <30 |
The cytotoxicity of the compound is attributed to its ability to interact with cellular targets involved in cancer progression. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with proteins associated with cancer cell survival .
Case Studies
- Anticonvulsant Activity : A study reported that thiazole derivatives could exhibit anticonvulsant properties, indicating a broader pharmacological profile for compounds similar to this compound .
- Combination Therapy : Research has indicated that combining thiazole derivatives with existing chemotherapeutic agents can enhance their efficacy against resistant cancer cell lines, providing a potential pathway for developing combination therapies .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide has been investigated for its potential as a pharmaceutical agent.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit antimicrobial properties. A study demonstrated that derivatives of thiazole showed significant activity against various bacterial strains, suggesting that this compound could be effective in developing new antibiotics .
Anti-inflammatory Properties
Another area of interest is the compound's potential anti-inflammatory effects. Thiazole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, which could lead to therapeutic applications in treating inflammatory diseases .
Agricultural Applications
In agriculture, this compound may serve as a pesticide or herbicide.
Pesticidal Activity
Studies have indicated that thiazole derivatives can act as effective pesticides against certain pests. The compound's ability to disrupt biological pathways in pests makes it a candidate for further exploration in pest control formulations .
Material Science
The compound's unique chemical structure lends itself to applications in material science.
Polymer Chemistry
Research has explored the incorporation of thiazole-containing compounds into polymers to enhance their properties. These modifications can lead to materials with improved thermal stability and mechanical strength .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
| Pesticidal | Efficacy against agricultural pests |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of thiazole derivatives against multidrug-resistant bacteria. The results indicated that the compounds exhibited significant antibacterial activity, highlighting the potential of this compound as a lead compound for antibiotic development .
Case Study 2: Agricultural Application
In a field trial assessing new pesticide formulations, thiazole-based compounds were tested against common agricultural pests. The results showed a marked reduction in pest populations compared to control groups, indicating the effectiveness of these compounds in real-world agricultural settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide, highlighting differences in substituents, physicochemical properties, and reported biological activities:
Key Structural and Functional Differences
Thiazole vs. Oxadiazole Backbones: Compounds like 8e (C₁₅H₁₄N₄O₂S₂) incorporate a 1,3,4-oxadiazole ring instead of thiazole, which enhances π-stacking interactions but reduces hydrogen-bonding capacity compared to thiazoles .
Substituent Effects: Chlorine at the 2-position of the propanamide chain is a common feature in analogs like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide , which may enhance electrophilic reactivity.
Biological Activity Trends: Thiazole derivatives with oxadiazole-sulfanyl linkages (8d, 8e, 8g, 8h) show variable melting points (117–159°C) and are associated with enzyme modulation, though specific results for alkaline phosphatase remain unpublished . The 4-oxo-thiazolidine derivative in 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid demonstrates agrochemical utility, enhancing rapeseed yield and oil content by 10–15% in field trials .
Computational and Physicochemical Insights
- Topological Polar Surface Area (TPSA): The TPSA of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide is 70.2 Ų, indicating moderate solubility and membrane permeability . This is comparable to oxadiazole analogs (TPSA ~70–90 Ų) but lower than carboxylic acid derivatives (e.g., 100+ Ų for 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid) .
Q & A
Q. What are the optimized synthetic routes for 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide, and how are reaction conditions monitored?
The synthesis typically involves nucleophilic acyl substitution between chloroacetyl chloride and 4,5-dihydro-1,3-thiazol-2-amine. Key steps include:
- Reaction Setup : Refluxing equimolar amounts of the amine and chloroacetyl chloride in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase to track reaction progress.
- Purification : Recrystallization using petroleum ether or column chromatography (silica gel, gradient elution) to isolate the product .
Q. What analytical techniques are essential for characterizing this compound, and what spectral data are critical?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 3.5–3.7 ppm (thiazoline ring protons) and δ 4.2–4.4 ppm (CH₂Cl).
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and thiazoline carbons at 25–35 ppm.
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular formula (C₆H₈ClN₂OS).
- Elemental Analysis : Confirmation of C, H, N, and S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
SC-XRD using SHELXL ( ) provides precise bond lengths and angles. For example:
Q. How can Multiwfn software analyze the compound’s electronic properties to predict reactivity?
Q. What strategies are effective for functionalizing the thiazoline ring to create bioactive derivatives?
- Halogenation : Bromination at the thiazoline C5 position using Br₂ in acetic acid (yields dibromo derivatives).
- Condensation : Reaction with aromatic aldehydes in Na₂CO₃(aq) forms Schiff base analogs. Monitor regioselectivity via ¹H NMR .
Q. How can this compound’s inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) be mechanistically studied?
- Docking Simulations : Use AutoDock Vina to model binding to the protease active site (PDB: 6LU7). Key interactions include H-bonding with His41 and hydrophobic contacts with Met48.
- Enzyme Assays : Measure IC₅₀ values via fluorescence-based cleavage assays (e.g., FRET substrates). Competitive inhibition kinetics (Ki < 10 μM) suggest high affinity .
Data Contradictions and Resolution
- Synthesis Time Variations : reports 4-hour reflux, while similar protocols use 6 hours. Resolution: Optimize via TLC to determine endpoint.
- Crystallization Solvents : Pet-ether () vs. ethanol/water (). Resolution: Solubility tests (Hansen parameters) guide solvent selection.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
